molecular formula C21H24N2O3S B2523319 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 928199-31-9

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2523319
CAS No.: 928199-31-9
M. Wt: 384.49
InChI Key: LEHWNZVVKOTHKQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by a thiazole ring and various functional groups that contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may enhance its pharmacological properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Ethanol Group : Attached to the thiazole moiety.
  • Dimethoxy-substituted Phenyl Group : Enhances electron donation and may improve biological interactions.
  • Imino Group : Increases reactivity and potential biological activity.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with thiazole rings have been reported to demonstrate significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Thiazole-containing compounds have exhibited antimicrobial activity against several pathogens, including bacteria and fungi. For example, certain thiazole derivatives showed effectiveness against Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as sphingosine kinase .

Case Studies

  • Anticancer Studies : A study on thiazole derivatives indicated that they could inhibit cell proliferation in human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impacted biological efficacy, suggesting that this compound may possess similar or enhanced activity.
  • Antimicrobial Activity : In vitro tests demonstrated that compounds with thiazole moieties exhibited varying degrees of antimicrobial activity. The disk diffusion method was used to assess efficacy against common pathogens, revealing promising results for related compounds .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the potential of this compound:

Compound NameStructure FeaturesBiological Activity
Thiazole Derivative AContains thiazole ringAnticancer
DimethoxybenzeneMethoxy groups on benzeneAntioxidant
Iminothiazole BImino group with thiazoleAntibacterial
Phenolic Compound CHydroxyl groups on phenolic ringAntioxidant

The unique combination of functional groups in this compound enhances both its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(2,3-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-6-5-7-17(15(14)2)22-21-23(10-11-24)18(13-27-21)16-8-9-19(25-3)20(12-16)26-4/h5-9,12-13,24H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWNZVVKOTHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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